molecular formula C20H16FN3O4 B2794433 methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate CAS No. 2034267-88-2

methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate

Cat. No.: B2794433
CAS No.: 2034267-88-2
M. Wt: 381.363
InChI Key: HYILVKHHZXAOJV-UHFFFAOYSA-N
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Description

Methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate is a structurally complex heterocyclic compound featuring a fused tricyclic core with nitrogen atoms, a fluorine substituent, and a methyl benzoate ester moiety. The compound’s key structural elements include:

  • A 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene core, which combines azepine and bicyclic ring systems.
  • A 13-fluoro substituent, likely influencing electronic properties and bioavailability.
  • A methyl benzoate ester group, which may enhance solubility or serve as a prodrug feature.

Properties

IUPAC Name

methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-3-2-4-13(14)18(25)23-9-8-16-15(11-23)19(26)24-10-12(21)6-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILVKHHZXAOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes may include cyclization reactions, fluorination, and esterification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in production. Safety measures and environmental considerations are also taken into account during industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its therapeutic potential, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core architecture, substituents, and functional groups. Below is a detailed comparison with key examples:

Sulfonylurea Herbicides (Methyl Benzoate Derivatives)

Several methyl benzoate derivatives with triazine or triazole rings are documented as sulfonylurea herbicides, though they lack the tricyclic core of the target compound:

Compound Name Key Structural Features Molecular Formula Use/Activity Reference
Triflusulfuron methyl ester Dimethylamino, trifluoroethoxy triazine C₁₅H₁₆F₃N₅O₆S Herbicide
Metsulfuron methyl ester Methoxy, methyl triazine C₁₄H₁₅N₅O₆S Herbicide
Target compound Fluorinated tricyclic triaza core, methyl benzoate Not provided Unknown (structural novelty)

Key Differences :

  • The target compound’s tricyclic nitrogen-rich core contrasts with the simpler triazine rings in sulfonylurea herbicides.
  • The 13-fluoro substituent is absent in standard sulfonylurea agents, suggesting distinct electronic or steric effects.
  • Sulfonylureas feature sulfonylurea bridges (‑SO₂NHC(O)NH‑), whereas the target compound has a direct carbonyl linkage to the benzoate group .
Ethyl Ester Analog with Similar Tricyclic Core

A structurally related tricyclic compound from provides insights into the impact of ester group variation:

Compound Name (Abbreviated) Key Structural Features Molecular Formula Use/Activity Reference
Ethyl 6-(3-fluorobenzoyl)imino-...-carboxylate Ethyl ester, propan-2-yl substituent, fluorobenzoyl Not provided Unknown
Target compound Methyl ester, 13-fluoro, no propan-2-yl group Not provided Unknown

Key Differences :

  • Ester group : Ethyl vs. methyl ester alters lipophilicity and metabolic stability.
  • Substituents : The ethyl ester analog includes a 3-fluorobenzoyl group and propan-2-yl chain, absent in the target compound, which may influence target binding .
Cephalosporin Derivatives with Bicyclic Cores

highlights bicyclic β-lactam antibiotics, which share nitrogen-rich cores but differ in application and functional groups:

Compound Name (Abbreviated) Core Structure Key Features Use/Activity Reference
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... Bicyclo[4.2.0]oct-2-ene β-lactam, thiadiazolylthio group Antibiotic
Target compound Tricyclo[8.4.0.03,8]tetradeca-... Triaza core, benzoate ester Unknown

Key Differences :

  • Core complexity : The target compound’s tricyclic system is more elaborate than cephalosporins’ bicyclic scaffolds.
  • Functional groups : Cephalosporins rely on β-lactam rings for antimicrobial activity, absent in the target compound .

Research Findings and Data Gaps

  • Reactions involving thionyl chloride, triethylamine, and column purification may parallel its synthesis .
  • Structural Uniqueness : The combination of a fluorinated tricyclic core and methyl benzoate ester distinguishes the target compound from herbicides, antibiotics, and other analogs in the evidence.

Q & A

Q. How can researchers optimize the synthesis of methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[...]tetraene-5-carbonyl)benzoate to maximize yield and purity?

  • Methodological Answer :
    Synthesis optimization requires precise control of reaction parameters. For multi-step tricyclic frameworks, temperature gradients (e.g., 0–5°C for nitration, 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane for esterification, DMF for amide coupling) are critical. Use tetrabutylammonium bromide as a mediator in electrochemical steps to enhance electron transfer efficiency . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates by TLC and characterize intermediates via 1H NMR^1 \text{H NMR} to validate progression .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
    Combine high-resolution mass spectrometry (HRMS) for molecular formula validation with 1H^1 \text{H}, 13C NMR^{13} \text{C NMR}, and 2D NMR (COSY, HSQC) to assign connectivity. X-ray crystallography resolves stereochemical ambiguities in the triazatricyclo core. IR spectroscopy identifies carbonyl (1700–1750 cm1^{-1}) and fluorinated (1100–1250 cm1^{-1}) functional groups. For purity, use HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
    Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For cytotoxicity, employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO <0.1%). IC50_{50} values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer :
    Contradictions (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) often arise from diastereomer formation or solvent artifacts. Re-run NMR in deuterated DMSO or CDCl3_3 to exclude solvent effects. For diastereomers, employ chiral HPLC or Mosher ester derivatization. Computational modeling (DFT calculations, Gaussian) predicts stable conformers and verifies spectral assignments .

Q. What strategies mitigate discrepancies between in vitro and in vivo bioactivity profiles?

  • Methodological Answer :
    Poor in vivo activity may stem from pharmacokinetic issues (e.g., low solubility, rapid metabolism). Address this via:
  • Solubility : Use PEG-400 or cyclodextrin-based formulations.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites; introduce blocking groups (e.g., methyl substituents) .
  • Bioavailability : Conduct pharmacokinetic studies (IV/PO administration) in rodents, monitoring plasma levels via LC-MS/MS .

Q. How can the regioselectivity of functional group modifications be controlled in the tricyclic core?

  • Methodological Answer :
    Regioselective fluorination at position 13 is achieved using Selectfluor® under anhydrous conditions (acetonitrile, 50°C). For acylations, protect the benzoate ester with tert-butyl groups to direct reactivity to the triazatricyclo nitrogen. Monitor selectivity via 19F NMR^{19} \text{F NMR} or MALDI-TOF .

Q. What computational approaches predict binding interactions with biological targets?

  • Methodological Answer :
    Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 2HYY for kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of fluorinated groups to binding affinity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
    Assess thermal stability via TGA (10°C/min, nitrogen atmosphere) and DSC (melting point analysis). For hydrolytic stability, incubate in PBS (pH 7.4 and 5.0) at 37°C for 48h; monitor degradation by LC-MS. Store lyophilized samples at -20°C under argon to prevent oxidation .

Q. What synthetic routes enable scalable production without compromising stereochemical integrity?

  • Methodological Answer :
    Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Use immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance reproducibility. Optimize crystallization conditions (anti-solvent addition rate, seeding) to control polymorphism. Validate scalability via DoE (Design of Experiments) .

Q. How do structural analogs compare in terms of bioactivity and toxicity?

  • Methodological Answer :
    Synthesize analogs with substitutions at the fluoro (C13) and benzoate positions. Test in parallel using standardized assays (e.g., IC50_{50}, LD50_{50} in zebrafish embryos). SAR analysis identifies critical moieties; toxicity is assessed via Ames test (mutagenicity) and hERG channel inhibition (patch-clamp) .

Notes on Data Contradictions and Resolution

  • Conflicting bioactivity data : Replicate assays across multiple labs with blinded samples. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Spectral anomalies : Cross-validate with high-field NMR (600 MHz+) and HRMS. Collaborate with crystallography facilities for definitive structural confirmation .

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